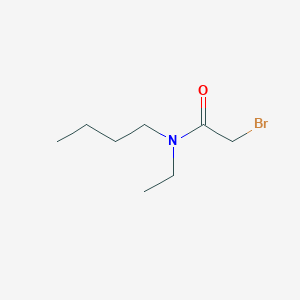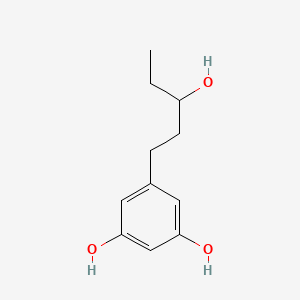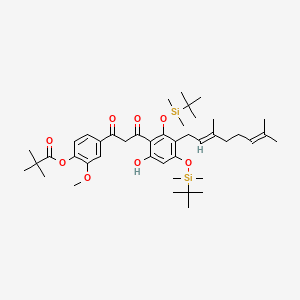
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is a synthetic compound that combines the structural features of Cannflavin A, a flavonoid found in cannabis, with tert-Butyldimethylsilyl groups and pivalate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-Butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as tetrabutylammonium fluoride for deprotection of silyl groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, similar to those of Cannflavin A.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation and oxidative stress. The tert-Butyldimethylsilyl groups may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
tert-Butyldimethylsilyl-protected compounds: These compounds share the silyl protection feature, which enhances stability.
Pivalate esters: Compounds with pivalate ester groups, known for their use in protecting hydroxyl groups during synthesis.
Uniqueness
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is unique due to its combination of Cannflavin A’s biological activity with the chemical stability provided by tert-Butyldimethylsilyl groups and pivalate esters. This makes it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C43H66O8Si2 |
|---|---|
Molekulargewicht |
767.1 g/mol |
IUPAC-Name |
[4-[3-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]-3-oxopropanoyl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)19-18-20-29(3)21-23-31-36(50-52(14,15)42(7,8)9)27-34(46)38(39(31)51-53(16,17)43(10,11)12)33(45)26-32(44)30-22-24-35(37(25-30)48-13)49-40(47)41(4,5)6/h19,21-22,24-25,27,46H,18,20,23,26H2,1-17H3/b29-21+ |
InChI-Schlüssel |
ICOVXGDRVTYNTQ-XHLNEMQHSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


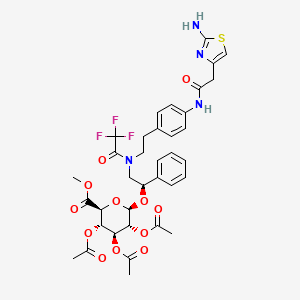
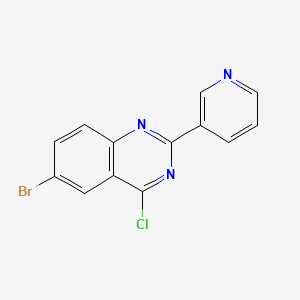
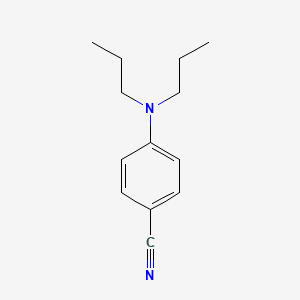
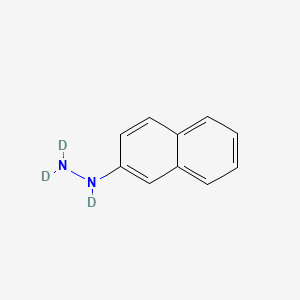
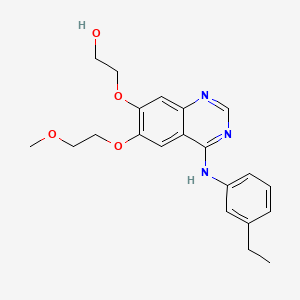
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
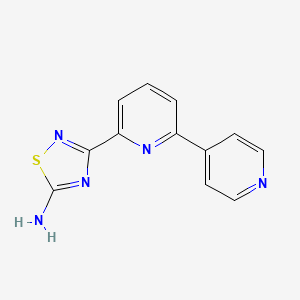
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
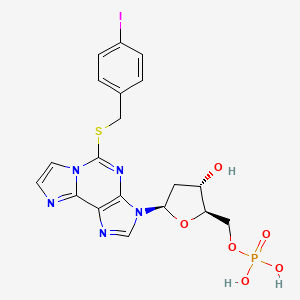
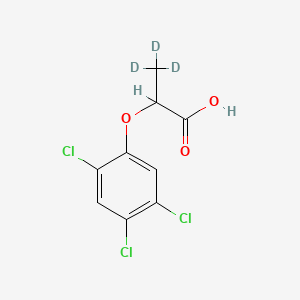
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
